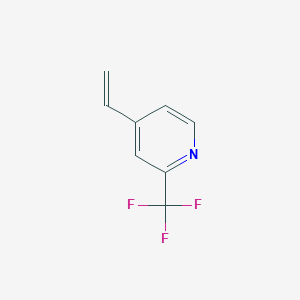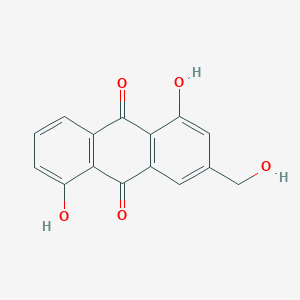
3VW7Yjj3Z3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl4-(dimethylamino)but-2-enoate is an organic compound with the molecular formula C10H19NO2. It is known for its unique chemical structure, which includes a tert-butyl group and a dimethylamino group attached to a but-2-enoate backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl4-(dimethylamino)but-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl acrylate with dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of tert-Butyl4-(dimethylamino)but-2-enoate often involves large-scale chemical reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality tert-Butyl4-(dimethylamino)but-2-enoate suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl4-(dimethylamino)but-2-enoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert tert-Butyl4-(dimethylamino)but-2-enoate into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Substitution reactions often require specific catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl4-(dimethylamino)but-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the manufacture of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl4-(dimethylamino)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl4-(dimethylamino)butanoate: Similar structure but with a saturated butanoate backbone.
tert-Butyl4-(dimethylamino)but-2-yn-1-ol: Contains a triple bond and an alcohol group.
tert-Butyl4-(dimethylamino)but-2-en-1-amine: Contains an amine group instead of an ester.
Uniqueness
tert-Butyl4-(dimethylamino)but-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various fields of research and industry.
Propiedades
Número CAS |
1421354-12-2 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
tert-butyl (E)-4-(dimethylamino)but-2-enoate |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-6-8-11(4)5/h6-7H,8H2,1-5H3/b7-6+ |
Clave InChI |
HAXMSPAWVXALBR-VOTSOKGWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/C=C/CN(C)C |
SMILES canónico |
CC(C)(C)OC(=O)C=CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


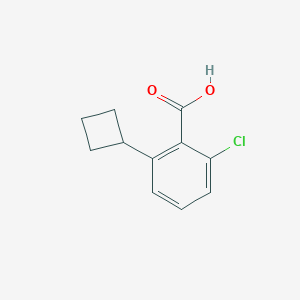
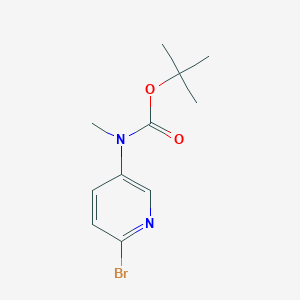

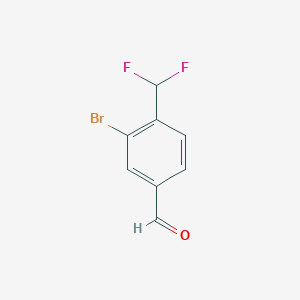
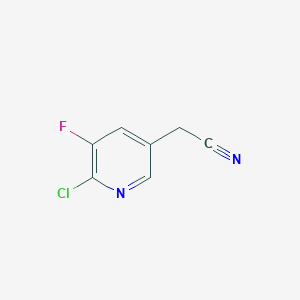
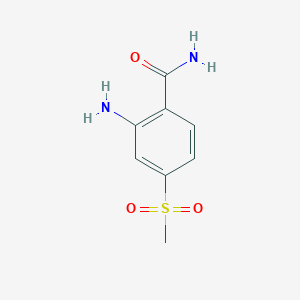


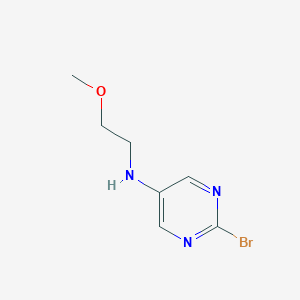
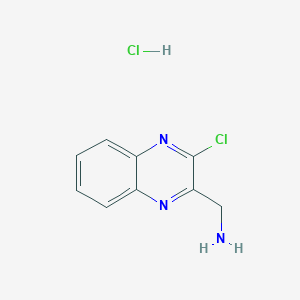
![(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)

